Amino(3-hydroxyphenyl)acetic acid hydrochloride
Description
Amino(3-hydroxyphenyl)acetic acid hydrochloride is a substituted phenylglycine derivative characterized by a hydroxyl group at the meta position of the aromatic ring and an amino group attached to the alpha-carbon of the acetic acid backbone. The compound is marketed under CAS 31932-87-3 and is available in purities up to 95% for research applications . It is listed in catalogs by suppliers such as CymitQuimica and Combi-Blocks, with prices ranging from €91.00 for 250 mg to €806.00 for 5 g .
Properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-2-1-3-6(10)4-5;/h1-4,7,10H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQGSMWKXKSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81017-73-4 | |
| Record name | 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been shown to interact with their targets and cause changes that result in various biological activities.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants.
Pharmacokinetics
It also has a low skin permeation rate, which could affect its delivery in topical applications.
Biological Activity
Amino(3-hydroxyphenyl)acetic acid hydrochloride, also known as 2-(4-amino-3-hydroxyphenyl)acetic acid, is a compound with significant biological activity, particularly in the realms of antioxidant properties, anticancer potential, and metabolic implications. This article explores its biological activities, supported by data tables and research findings.
This compound is a derivative of phenylalanine and is characterized by the presence of an amino group and a hydroxyl group on the aromatic ring. Its chemical structure can be represented as follows:
- Molecular Formula : C9H11NO3·HCl
- Molecular Weight : 215.65 g/mol
1. Antioxidant Properties
Amino(3-hydroxyphenyl)acetic acid exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage linked to various diseases.
- Mechanism of Action : The compound acts by donating electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects on cellular components.
2. Anticancer Potential
Recent studies have highlighted the potential of amino(3-hydroxyphenyl)acetic acid as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells while exhibiting low toxicity towards normal cells.
- Case Study : In vitro studies using A549 non-small cell lung cancer cells demonstrated that derivatives of this compound reduced cell viability significantly, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Amino(3-hydroxyphenyl)acetic acid | 25 | A549 (NSCLC) | |
| Doxorubicin | 15 | A549 (NSCLC) | |
| Cisplatin | 20 | A549 (NSCLC) |
3. Metabolic Role
The compound is involved in various metabolic pathways, particularly in the metabolism of phenylalanine. It serves as a substrate for enzymes such as 4-hydroxyphenylacetate 3-monooxygenase, which plays a role in tyrosine metabolism .
- Association with Disorders : Elevated levels of amino(3-hydroxyphenyl)acetic acid have been linked to conditions such as phenylketonuria, an inherited metabolic disorder affecting phenylalanine metabolism .
1. Cardiovascular Health
Research indicates that amino(3-hydroxyphenyl)acetic acid may have vasorelaxant effects, contributing to blood pressure regulation through endothelial nitric oxide release . This mechanism highlights its potential utility in managing hypertension.
- Study Findings : In vivo studies showed that administration of the compound resulted in a dose-dependent decrease in arterial blood pressure in hypertensive rat models .
2. Neurological Implications
The compound has been investigated for its neuroprotective effects due to its antioxidant properties. It may play a role in modulating neurotransmitter levels by influencing the metabolism of phenolic compounds related to neurotransmitters like dopamine and serotonin .
Scientific Research Applications
Antioxidant Properties
Amino(3-hydroxyphenyl)acetic acid hydrochloride exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The mechanism of action involves donating electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects on cellular components.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells while exhibiting low toxicity towards normal cells. For instance, in vitro studies using A549 non-small cell lung cancer cells demonstrated significant reductions in cell viability:
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Amino(3-hydroxyphenyl)acetic acid | 25 | A549 (NSCLC) | |
| Doxorubicin | 15 | A549 (NSCLC) | |
| Cisplatin | 20 | A549 (NSCLC) |
Metabolic Role
The compound plays a role in various metabolic pathways, particularly in the metabolism of phenylalanine. It serves as a substrate for enzymes such as 4-hydroxyphenylacetate 3-monooxygenase, which is involved in tyrosine metabolism. Elevated levels of amino(3-hydroxyphenyl)acetic acid have been linked to conditions such as phenylketonuria, an inherited metabolic disorder affecting phenylalanine metabolism .
Cardiovascular Health
Research indicates that amino(3-hydroxyphenyl)acetic acid may have vasorelaxant effects, contributing to blood pressure regulation through endothelial nitric oxide release. In vivo studies have shown that administration of the compound resulted in a dose-dependent decrease in arterial blood pressure in hypertensive rat models.
Neurological Implications
The compound's impact on neurological health has been explored, particularly concerning its potential effects on mood and behavior. Abnormal aromatic metabolites related to phenylalanine metabolism have been observed in patients with autism spectrum disorders, suggesting a connection between amino(3-hydroxyphenyl)acetic acid and neurological conditions .
Case Studies and Research Findings
- Antioxidant and Anticancer Activities : A study evaluated derivatives of amino(3-hydroxyphenyl)acetic acid for their antioxidant and anticancer properties, finding that certain derivatives significantly reduced A549 cell viability and exhibited favorable cytotoxicity towards noncancerous cells .
- Metabolic Disorders : Research into the biotransformation of aromatic amino acids has shown that disturbances in phenylalanine metabolism can lead to abnormal behaviors, indicating the importance of amino(3-hydroxyphenyl)acetic acid in metabolic health .
Comparison with Similar Compounds
Methyl-Substituted Analogs
Key Differences :
Halogen-Substituted Analogs
Key Differences :
Hydroxyphenyl Derivatives with Additional Functional Groups
Key Differences :
Phenylephrine-Related Metabolites
Key Differences :
- These metabolites () highlight the role of 3-hydroxyphenyl groups in adrenergic receptor targeting, contrasting with the simpler glycine backbone of the target compound.
Data Tables for Key Comparisons
Table 1: Molecular Weight and Substituent Comparison
| Compound | Molecular Weight (g/mol) | Substituents |
|---|---|---|
| Amino(3-hydroxyphenyl)acetic acid HCl | ~203.62 (calculated) | -OH (meta), -NH₂ (alpha) |
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | 256.51 | -Cl (3,4), -NH₂ (alpha) |
| (Dimethylamino)(3-methylphenyl)acetic acid HCl | 229.70 | -CH₃ (meta), -N(CH₃)₂ (alpha) |
Table 2: Commercial Availability and Pricing (Selected)
| Compound | Supplier | Price (1g) |
|---|---|---|
| Amino(3-hydroxyphenyl)acetic acid HCl | CymitQuimica | €261.00 |
| 3'-Amino-2'-hydroxyacetophenone HCl | Hebei Runbin Biotech | Not listed |
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | American Elements | Available on request |
Preparation Methods
Stepwise Preparation Methodology
A representative industrial preparation method, adapted from a patent on related 3-aminophenylacetic acid derivatives, outlines the following key steps:
| Step No. | Description | Conditions & Reagents | Outcome/Intermediate |
|---|---|---|---|
| 1 | Reduction of p-nitrophenyl acetonitrile | Acidic medium, 90–95 °C, iron or zinc powder, reflux 0.5–1 h, followed by solvent extraction and precipitation | Formation of intermediate compound (2) |
| 2 | Acetylation of intermediate | Dissolution in acetic acid, room temperature, dropwise addition of acetic anhydride (molar ratio 1:1.05–1.2), reaction 0.5–1 h | Acetylated product compound (3) |
| 3 | Nitration of acetylated compound | Reaction with nitrating mixture (nitric acid and sulfuric acid), 2–3 h, precipitation in cold water (10–15 °C) | Nitrated compound (4) |
| 4 | Hydrolysis, reduction, and deamination (implied) | Subsequent hydrolysis and reduction steps to convert nitro groups to amino groups and remove acetyl protecting groups | Final product: Amino(3-hydroxyphenyl)acetic acid hydrochloride |
This sequence emphasizes the transformation from a nitro precursor to the amino-hydroxyphenylacetic acid structure via reduction and functional group modifications.
Alternative Synthetic Routes
Other methods reported in the literature and industrial practice include:
Nitration of Phenylacetic Acid , followed by reduction and hydroxylation: This classical approach introduces the amino and hydroxy substituents sequentially on the phenyl ring, often using catalytic hydrogenation for nitro reduction and controlled hydroxylation reactions.
Suzuki–Miyaura Coupling Reactions : This palladium-catalyzed cross-coupling method enables the formation of carbon-carbon bonds under mild conditions, allowing the introduction of substituted phenyl groups with amino and hydroxy functionalities. This method is particularly useful for complex derivatives and offers functional group tolerance.
Microbial Biosynthesis : Emerging environmentally friendly approaches explore microbial enzymatic pathways to produce amino-hydroxyphenylacetic acid derivatives, though industrial-scale applications are still under development.
Catalytic Hydrogenation and Complexation
Hydrogenation of nitro precursors to amino compounds is a critical step. Research on related compounds such as 3-aminophthalate hydrochloride dihydrate provides insights into optimized hydrogenation and complexation processes that may be analogous:
| Solvent System | Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Water, methanol, ethyl acetate (1:1:1.5) | Ni/Al2O3 (0.08 g) | 0.3 | 0 | Not specified | 95.3 | 99.2 | Followed by HCl complexation and drying |
| n-Amyl alcohol, toluene, isopropyl acetate, isobutyl acetate (1:1:1:1) | Pd/C (0.03 g) | 0.1 | 5 | Not specified | 95.9 | 99.0 | Similar complexation and drying steps |
| Isopropanol and ethanol (1:1) | Pt/C (0.25 g) | 0.7 | 5 | Not specified | 94.3 | 98.4 | Hydrogenation followed by HCl complexation |
| Pentane and n-hexane (1:1) | FeCl3/C (0.5 g) | 0.8 | 20 | Not specified | 94.1 | 99.5 | High purity product obtained |
These hydrogenation protocols highlight the importance of solvent choice, catalyst type, hydrogen pressure, and temperature control to achieve high yield and purity of amino acid hydrochloride salts.
Chemical Reaction Analysis Relevant to Preparation
Reduction Reactions: Nitro groups on the aromatic ring are reduced to amino groups using metal powders (iron, zinc) or catalytic hydrogenation with Pd/C, Pt/C, or Ni/Al2O3 catalysts under hydrogen atmosphere.
Acetylation: Protecting groups such as acetyl are introduced using acetic anhydride to control reactivity during nitration and reduction steps.
Nitration: Introduction of nitro groups is achieved using nitrating mixtures (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration and side reactions.
Hydrolysis and Deamination: Hydrolysis removes protecting groups, and deamination steps refine the amino functionality to the desired position and form.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step chemical synthesis | Reduction → Acetylation → Nitration → Hydrolysis | Fe/Zn powder, Acetic anhydride, HNO3/H2SO4 | High purity, established industrial route | Multiple steps, requires careful control |
| Nitration-Reduction-Hydroxylation | Nitration of phenylacetic acid → Reduction → Hydroxylation | Nitrating acids, catalytic hydrogenation | Straightforward, scalable | Potential side reactions |
| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling | Pd catalyst, boronic acids | Mild conditions, functional group tolerance | Requires specialized catalysts |
| Microbial Biosynthesis | Enzymatic synthesis pathways | Microbial cultures | Environmentally friendly | Currently limited industrial scale |
Research Findings and Industrial Relevance
The industrial preparation of this compound benefits significantly from optimized catalytic hydrogenation, which enhances yield and purity while reducing reaction time.
Protecting groups like acetyl are crucial in multi-step syntheses to prevent unwanted side reactions during nitration and reduction.
Advances in catalytic systems and solvent engineering have allowed for more environmentally benign processes, reducing hazardous waste and improving safety.
The exploration of microbial biosynthesis offers promising future alternatives but requires further development for commercial viability.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for validating the purity and structural integrity of Amino(3-hydroxyphenyl)acetic acid hydrochloride?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, with a threshold of ≥98% as a benchmark for research-grade material . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (LC-MS) are essential for confirming molecular structure and identifying impurities. For example, impurities such as 2-(benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone hydrochloride can be detected using LC-MS with reference standards .
Q. How should researchers safely handle and store this compound to maintain stability?
- Methodological Answer : Store in a tightly sealed container at ambient temperatures, protected from moisture and light . Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact, which may cause inflammation or severe irritation . Conduct stability studies under varying pH and temperature conditions (e.g., PBS at pH 7.2 or DMSO solutions) to assess decomposition products like nitrogen oxides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Systematic validation under controlled conditions is required. For example, solubility in PBS (pH 7.2) is documented at 5 mg/mL, while DMSO solutions may require sonication for full dissolution . Stability discrepancies (e.g., degradation in acidic/basic conditions) should be addressed using accelerated stability testing (40°C/75% RH) and HPLC monitoring to identify degradation pathways .
Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce functional groups (e.g., fluorine, methyl) at the phenyl ring or amino group via reductive amination or coupling reactions. For example, analogs like (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride can be synthesized using EDC/NHS-mediated peptide coupling, followed by purification via recrystallization . Validate derivative purity using orthogonal methods (HPLC, NMR) and compare pharmacokinetic profiles using in vitro assays .
Q. How can researchers mitigate cytotoxicity risks when using this compound in cellular assays?
- Methodological Answer : Pre-screen cytotoxicity using MTT or LDH assays in relevant cell lines (e.g., HEK-293 or HepG2). Dose-response curves should identify safe working concentrations (typically <10 µM). Include controls treated with known cytotoxic agents (e.g., staurosporine) to validate assay sensitivity .
Q. What advanced techniques are used to profile impurities in this compound batches?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) to detect trace impurities (e.g., 3-hydroxyacetophenone or benzylethylamine) at ppm levels . Compare retention times and fragmentation patterns against certified reference standards (e.g., Phenylephrine Hydrochloride impurities) .
Methodological Design & Data Analysis
Q. How should experimental protocols be designed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For enzyme inhibition assays (e.g., MMP-3 or IL-6), optimize reaction conditions (pH 7.4, 37°C) and include negative controls (e.g., EDTA for metalloproteases) .
Q. What statistical approaches are recommended for analyzing contradictory data in pharmacological studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
